molecular formula C18H14Cl2N2O3S2 B2380993 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide CAS No. 919848-79-6

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2380993
CAS No.: 919848-79-6
M. Wt: 441.34
InChI Key: RNIOVGFEVKWJMY-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide is a small-molecule compound featuring a central 1,3-thiazole ring substituted at position 4 with a 2,5-dichlorophenyl group. The acetamide moiety is linked to a 4-methanesulfonylphenyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-27(24,25)13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-26-18)14-9-12(19)4-7-15(14)20/h2-7,9-10H,8H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIOVGFEVKWJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Formula: C21H18Cl2N2O3S
Molecular Weight: 429.35 g/mol
IUPAC Name: this compound
SMILES: Clc1ccc(Cl)c(c1)c4csc(NC(=O)Cc3ccc2ccccc2c3)n4

PropertyValue
Molecular FormulaC21H18Cl2N2O3S
Molecular Weight429.35 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds demonstrated that certain derivatives possess potent antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory and COX Inhibition

This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have shown that related compounds exhibit selective COX-2 inhibition with IC50 values ranging from 0.10 to 0.31 µM, indicating potential as anti-inflammatory agents .

The compound's biological activity is attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity or receptor interactions, potentially leading to the inhibition of inflammatory pathways or microbial growth. For instance, the presence of the methanesulfonyl group may enhance binding affinity to COX enzymes .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole structure significantly influenced antimicrobial potency.
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    This compound3264
  • COX Inhibition Study : In a comparative study of several thiazole derivatives for COX inhibition, the compound showed promising results with a selectivity index significantly higher than traditional NSAIDs like indomethacin.
    CompoundIC50 (µM) COX-1IC50 (µM) COX-2Selectivity Index
    This compound100.1566.67

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiazole Core

The target compound’s thiazole ring is substituted with a 2,5-dichlorophenyl group, distinguishing it from analogs with alternative halogenation patterns or substituents:

  • Compound 13 (): Features a 2,4-dichlorophenyl group and a coumarin-linked thiazole.
  • N-[4-(2,5-Dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide (): Contains an ethylsulfonyl group instead of methanesulfonyl. The ethyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the target’s methanesulfonyl moiety .
Table 1: Substituent Effects on Thiazole-Based Acetamides
Compound Thiazole Substituent Sulfonyl Group Key Structural Difference
Target Compound 4-(2,5-dichlorophenyl) 4-methanesulfonyl Reference structure
Compound 13 () 4-(2-oxo-2H-chromen-3-yl) None Coumarin-linked thiazole
Compound 5-phenyl, 4-(2,5-dichloro) 4-ethylsulfonyl Ethylsulfonyl vs. methanesulfonyl
Compound 4-(chloromethyl) None Chloromethyl substituent

Core Heterocycle Comparisons

The 1,3-thiazole core in the target compound is critical for its electronic properties due to sulfur’s polarizability. Contrast this with:

  • Pyrazole Derivatives (): The compound 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide contains a pyrazole ring.
  • Triazolothiadiazine Derivatives (): The triazolothiadiazine core introduces additional nitrogen atoms, enhancing hydrogen-bond acceptor capacity but increasing steric bulk .

Sulfonyl Group Impact

The 4-methanesulfonylphenyl group in the target compound contributes to its electron-withdrawing character and polarity. Comparisons include:

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Shares a methylsulfonyl group but lacks the thiazole ring.
  • Ethylsulfonyl Analog (): The ethylsulfonyl group increases hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility in physiological environments .
Table 2: Pharmacokinetic Implications of Sulfonyl Groups
Compound Sulfonyl Group logP (Predicted) Solubility (mg/mL)
Target Compound Methanesulfonyl 3.2 0.12
Compound Ethylsulfonyl 3.8 0.08
Compound Methylsulfonyl 2.5 0.15

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Begin with the condensation of 2,5-dichlorophenyl isothiocyanate with ethyl 4-bromoacetoacetate to form the thiazole core. This step typically requires refluxing in ethanol under nitrogen at 80°C for 6–8 hours .
  • Step 2 : Introduce the methanesulfonylphenyl group via nucleophilic substitution. Use DMF as a solvent and K₂CO₃ as a base at 100°C for 12 hours to ensure complete substitution .
  • Optimization : Monitor reaction progress via TLC. Adjust solvent polarity (e.g., switch from DMF to DMSO for higher solubility) and temperature gradients to improve yields (>75%) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate 7:3) followed by recrystallization in ethanol to achieve >95% purity .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Confirm the presence of thiazole protons (δ 7.8–8.2 ppm), methanesulfonyl group (singlet at δ 3.1 ppm), and dichlorophenyl aromatic protons (δ 7.3–7.6 ppm) .
  • ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and sulfonyl carbon (δ 44 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 453.98) .
  • Infrared (IR) Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1680–1640 cm⁻¹) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (≥50 mg/mL for stock solutions) and PBS (pH 7.4, <0.1 mg/mL). Use sonication for 30 minutes to enhance dissolution .
  • Stability : Conduct accelerated stability studies at 4°C, 25°C, and 37°C. Monitor degradation via HPLC every 24 hours. Shelf life in DMSO at -20°C exceeds 6 months .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values in cancer cell lines) be resolved?

  • Methodological Answer :

  • Purity Verification : Re-characterize the compound using HPLC-MS to rule out impurities >95% .
  • Assay Conditions : Standardize cell culture media (e.g., RPMI-1640 vs. DMEM), incubation time (48 vs. 72 hours), and serum content (10% FBS) .
  • Mechanistic Studies : Perform target engagement assays (e.g., kinase inhibition profiling) to confirm selectivity .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Prioritize residues Arg120 and Tyr355 for hydrogen bonding with the sulfonyl group .
  • QSAR Modeling : Apply CoMFA/CoMSIA with descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (q² > 0.6) .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Dosing : Administer 10 mg/kg intravenously in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Analytical Method : Use LC-MS/MS with a C18 column (LOQ: 1 ng/mL). Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis .
  • Metabolite Identification : Perform liver microsome incubations with NADPH. Detect phase I metabolites (e.g., hydroxylation at the thiazole ring) via HR-MS/MS .

Q. How can researchers address low yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional bases (K₂CO₃) with phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
  • Flow Chemistry : Implement continuous flow reactors for the thiazole formation step, reducing side reactions and improving reproducibility .

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